molecular formula C11H11ClN2 B1482410 4-(2-chloroethyl)-3-phenyl-1H-pyrazole CAS No. 2090962-45-9

4-(2-chloroethyl)-3-phenyl-1H-pyrazole

Cat. No.: B1482410
CAS No.: 2090962-45-9
M. Wt: 206.67 g/mol
InChI Key: AZGAPEPJABLVAJ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-3-phenyl-1H-pyrazole is a pyrazole-based chemical compound with the molecular formula C 11 H 11 ClN 2 . It serves as a versatile synthetic intermediate and key pharmacophore in the design and development of novel bioactive molecules, particularly in the fields of oncology and infectious disease research . The core pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . This specific derivative, featuring a 2-chloroethyl side chain at the 4-position, is a valuable building block for researchers constructing more complex molecular architectures. The chloroethyl group can undergo further reactions, such as nucleophilic substitutions, to create hybrids or conjugate with other pharmacophores . Research Applications and Value: • Anticancer Agent Development: Pyrazole-chalcone hybrids have demonstrated significant, broad-spectrum cytotoxic activities against a diverse panel of human cancer cell lines, with some congeners exhibiting IC 50 values in the low micromolar range (e.g., 10 µM) and a favorable safety profile by being non-toxic to normal human cells . • Antimicrobial Agent Discovery: Such hybrid compounds have also shown potent activity against multidrug-resistant bacterial strains, including MRSA and E. coli , with Minimum Inhibitory Concentration (MIC) values as low as 7.8 µg/ml, highlighting their potential in addressing antibiotic resistance . • Mechanistic Insights: Pyrazole-containing compounds are investigated for their interactions with various biological targets. The pyrazole nucleus is a critical element in compounds aimed at different endpoints, making it a scaffold of high interest for structure-activity relationship (SAR) studies . Note: This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

4-(2-chloroethyl)-5-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGAPEPJABLVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Reaction

  • Procedure: The 3-phenyl-1H-pyrazole is dissolved in an anhydrous organic solvent (e.g., dichloromethane or toluene). Potassium carbonate is added as a base to deprotonate the pyrazole nitrogen, increasing its nucleophilicity.
  • Addition of Alkylating Agent: 2-chloroethyl chloride is slowly added to the reaction mixture under stirring.
  • Temperature Control: The reaction mixture is heated typically between 50°C to 80°C to facilitate the substitution reaction.
  • Reaction Time: The reaction is maintained for several hours (commonly 6–24 hours) depending on scale and desired conversion.
  • Work-up: After completion, the mixture is cooled, filtered to remove inorganic salts, and the organic layer is washed and dried.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to yield pure this compound.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are employed to improve heat and mass transfer, reaction control, and safety when handling alkylating agents.
  • Optimization: Reaction parameters such as solvent choice, temperature, base concentration, and residence time are optimized to maximize yield and purity.
  • Purification: Industrial purification may involve recrystallization or preparative chromatography to meet purity specifications.

Reaction Scheme Summary

Step Reactants Conditions Outcome
1 3-phenyl-1H-pyrazole + K2CO3 Organic solvent, RT to 80°C Deprotonation of pyrazole
2 + 2-chloroethyl chloride Heating, 6–24 h N-alkylation at position 4
3 Work-up & purification Filtration, washing, recrystallization Pure this compound

Research Findings and Data

Although direct detailed experimental data specific to this compound is limited in open literature, closely related compounds such as 4-(2-chloroethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole have been synthesized using this approach with the following observations:

Parameter Typical Value Notes
Base Potassium carbonate Efficient for deprotonation
Solvent Dichloromethane, toluene Non-polar solvents preferred
Temperature 50–80°C Optimal for substitution
Reaction time 6–24 hours Complete conversion
Yield 60–85% Dependent on purification
Purification Recrystallization or chromatography High purity required for biological applications

The chloroethyl group confers reactivity enabling covalent interactions with nucleophilic biological targets, which is significant for potential pharmacological activity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Alkylation with 2-chloroethyl chloride Nucleophilic substitution of pyrazole nitrogen Straightforward, scalable Requires careful control of reaction conditions
Base choice (K2CO3) Mild inorganic base Efficient deprotonation, inexpensive Limited solubility in some solvents
Solvent selection Dichloromethane, toluene Good solubility, reaction rate Toxicity and environmental concerns
Temperature control 50–80°C Enhances reaction rate Risk of side reactions at higher temperatures
Purification Recrystallization, chromatography High purity product Additional cost and time

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups replacing the chloroethyl group.

    Oxidation: Phenolic derivatives of the original compound.

    Reduction: Dihydropyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2-chloroethyl)-3-phenyl-1H-pyrazole, as anticancer agents. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms:

  • Kinase Inhibition : A study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited potent inhibitory activity against AKT2/PKBβ, a critical kinase involved in glioma malignancy. The compound showed low cytotoxicity towards non-cancerous cells while effectively inhibiting glioblastoma growth both in 2D and 3D models .
  • Cell Line Efficacy : Compounds derived from pyrazoles have been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects with IC50 values indicating their potency .
CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF73.79
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleA549Not specified

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various pathogens:

  • Antibacterial and Antifungal : Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
Activity TypeTarget PathogenEffectiveness
AntibacterialGram-positive bacteriaSignificant inhibition
AntifungalVarious fungiEffective against multiple strains

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, this compound exhibits a range of other pharmacological activities:

  • Anti-inflammatory : Pyrazoles have shown promise in reducing inflammation, which can be beneficial in various chronic diseases.
  • Antidiabetic : Some studies suggest that pyrazole derivatives may help regulate blood glucose levels through mechanisms involving insulin sensitivity .

Case Studies

Several case studies illustrate the applications of pyrazole derivatives in clinical settings:

  • Glioblastoma Treatment : A specific derivative showed promising results in inhibiting tumor growth in patient-derived glioma models, highlighting its potential as a targeted therapy for aggressive brain tumors .
  • Broad-Spectrum Antimicrobial Agent : A series of synthesized pyrazoles were effective against multiple bacterial strains, showcasing their versatility as potential antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-phenyl-1H-pyrazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-chloroethyl)-3-phenyl-1H-pyrazole with structurally or functionally related pyrazole derivatives, based on substituent patterns, molecular properties, and reported applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-(2-chloroethyl), 3-phenyl C₁₁H₁₁ClN₂ 206.67 Potential alkylating agent; moderate lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, 3-carboxamide C₂₂H₁₇Cl₃N₄O 465.75 Enhanced lipophilicity; likely CNS/pharmacological activity due to carboxamide and halogenated aryl groups
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one 2-(4-ClPh), 4-(ClPh-pyrazole), 5-Me C₁₉H₁₅Cl₂N₅O 408.26 Structural complexity; crystallographically characterized; potential dual-target activity
USP Bendamustine Related Compound D RS 5-[(2-Chloroethyl)amino], 1-Me-benzimidazole C₁₄H₁₈ClN₃O₂ 295.77 DNA alkylation; anticancer activity (Bendamustine analog)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-(4-MeOPh), 1-Ph, 3-enone C₂₅H₁₈Cl₂N₂O₂ 461.33 Chalcone-pyrazole hybrid; antitumor/anti-inflammatory potential

Key Observations:

Reactivity and Alkylation Potential: The 2-chloroethyl group in the target compound is a hallmark of alkylating agents, akin to Bendamustine-related compounds (e.g., Compound D RS), which crosslink DNA . However, the absence of a bis-chloroethylamino group (as in Bendamustine) may reduce its alkylation efficiency but improve selectivity . In contrast, pyrazoles with carboxamide or chalcone moieties (e.g., ) rely on hydrogen bonding or Michael acceptor reactivity for bioactivity, indicating divergent mechanisms.

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance binding to hydrophobic enzyme pockets and metabolic stability. Methyl or methoxy groups (e.g., ) improve solubility and pharmacokinetics compared to the chloroethyl group, which may increase toxicity.

Synthetic Accessibility :

  • The target compound can likely be synthesized via nucleophilic substitution of 4-chloropyrazole precursors with 2-chloroethylamine, analogous to methods for imidazole derivatives in .
  • Chalcone-pyrazole hybrids () require Claisen-Schmidt condensations, while carboxamide derivatives () involve amide coupling, reflecting diverse synthetic strategies.

Crystallographic and Structural Insights :

  • Pyrazoles with multiple substituents (e.g., ) exhibit planar or twisted conformations depending on steric hindrance. The chloroethyl group in the target compound may introduce conformational flexibility, impacting target binding.

Research Findings and Implications

  • Anticancer Potential: Chloroethyl-containing compounds like Bendamustine analogs demonstrate that even a single chloroethyl group can confer alkylating activity, albeit weaker than bis-alkylators . The target compound’s phenyl group may synergize with alkylation for targeted therapy.
  • Antimicrobial and Anti-inflammatory Activity : Pyrazoles with 4-substituted aryl groups (e.g., ) show antibacterial effects, suggesting the target compound could be screened for similar applications.
  • Limitations : The lack of direct data on this compound necessitates further studies on its reactivity, stability, and in vitro/in vivo efficacy.

Biological Activity

4-(2-chloroethyl)-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a phenyl group and a chloroethyl moiety. The synthesis of pyrazole derivatives often involves methods such as the Vilsmeier-Haack reaction, which can yield various functionalized products .

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideMCF-70.08
5-phenyl-1H-pyrazole derivativesBRAF (V600E)TBD

The specific anticancer mechanisms may involve the inhibition of key signaling pathways or enzymes involved in tumor growth and proliferation.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The modulation of inflammatory mediators such as TNF-α and IL-6 has been documented in several studies.

CompoundInhibition (%) at 10 µMReference
1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivativesTNF-α: 61–85%
IL-6: 76–93%
2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivativesComparable to indomethacin

These compounds often act by inhibiting cyclooxygenase enzymes or other inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)Reference
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesE. coliTBD
Novel pyrazole containing oxazol-5-oneS. aureusTBD

These findings suggest that the presence of specific substituents can enhance the antimicrobial activity of pyrazoles.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases and kinases .
  • Modulation of Signaling Pathways : They may interfere with cell signaling pathways critical for cancer cell proliferation and survival.
  • Interaction with Receptors : Some pyrazoles demonstrate activity as receptor antagonists or agonists, influencing various physiological responses.

Case Studies

Recent research has focused on the synthesis and biological evaluation of novel pyrazole derivatives, including this compound. For example, a study highlighted a series of synthesized pyrazoles that exhibited significant anticancer activity against HepG2 and Jurkat cell lines . Another investigation into anti-inflammatory effects indicated that certain derivatives could effectively inhibit inflammation markers in animal models .

Q & A

Q. What are the established synthetic routes for 4-(2-chloroethyl)-3-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is commonly synthesized via Mannich reactions or Vilsmeier–Haack cyclization. For example, Mannich reactions involving diaza-crown ethers and pyrazole derivatives can yield bis-substituted products with up to 98% efficiency under optimized conditions (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) . The Vilsmeier–Haack method uses 3-methyl-1-aryl-1H-pyrazol-5(4H)-one treated with POCl₃ and DMF to generate 5-chloro intermediates, which are further functionalized . Key variables include temperature (e.g., 50°C for 16 hours in triazole–pyrazole hybrid synthesis ), solvent systems (THF/water mixtures), and catalyst choice (e.g., copper sulfate for click chemistry).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/IR : Proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and functional groups (C-Cl stretch at ~550 cm⁻¹) are confirmed via ¹H/¹³C NMR and FTIR .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 12.38 Å, b = 21.47 Å, c = 10.43 Å, β = 108.18°) validate molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 352.059 for C17H12ClF3N2O ).

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Hazard Statements: H315, H319) .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity and reduce byproducts?

  • Catalyst screening : Transition metals (e.g., Cu(I) for triazole formation ) or organocatalysts can enhance selectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted pyrazole precursors) and adjust stoichiometry .

Q. How should researchers resolve contradictions in reported crystallographic data?

Discrepancies in unit cell parameters or bond angles (e.g., β values varying by ±0.5°) may arise from temperature fluctuations or crystal packing effects. To reconcile:

  • Re-crystallization : Repeat crystallization in different solvents (e.g., ethanol vs. acetone) .
  • DFT modeling : Compare experimental data with computational predictions (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Multi-sample analysis : Average data from ≥3 independent crystals to account for polymorphism .

Q. What computational methods are suitable for studying this compound’s reactivity and supramolecular interactions?

  • Molecular docking : Predict binding affinity to biological targets (e.g., carbonic anhydrase isoforms ) using AutoDock Vina.
  • MD simulations : Analyze stability in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H⋯π contacts) from crystallographic data .

Q. What methodologies assess the environmental impact of this compound?

  • Ecotoxicity assays : Use Daphnia magna or algal models (OECD 202/201 guidelines) to determine LC₅₀ values .
  • Degradation studies : Monitor hydrolysis/photolysis rates via LC-MS under UV light (λ = 254 nm) .
  • Bioaccumulation potential : Calculate logP (experimental vs. predicted) to evaluate lipophilicity .

Key Considerations for Researchers

  • Contradictory data : Cross-validate spectroscopic results with multiple techniques (e.g., IR + Raman for functional groups).
  • Scale-up challenges : Pilot studies (<10g) are critical before industrial translation due to exothermic risks in chlorination steps .
  • Ethical compliance : Adhere to REACH regulations for environmental toxicity reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2-chloroethyl)-3-phenyl-1H-pyrazole

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